Methyl (2S,3R)-2,3-Epoxypentanoate

Description

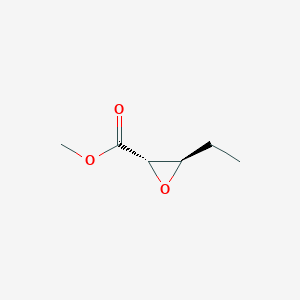

Methyl (2S,3R)-2,3-Epoxypentanoate is a chiral epoxide ester characterized by a five-carbon chain with an epoxide group at the 2,3-position and a methyl ester moiety at the terminal carboxyl group. Its stereochemistry—(2S,3R)—confers distinct reactivity and selectivity in synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediates. The compound’s strained epoxide ring makes it a valuable electrophile in ring-opening reactions, enabling access to complex polyfunctional molecules.

Properties

CAS No. |

188922-95-4 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl (2S,3R)-3-ethyloxirane-2-carboxylate |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |

InChI Key |

XPJCQVYFLWIOSH-UHNVWZDZSA-N |

SMILES |

CCC1C(O1)C(=O)OC |

Isomeric SMILES |

CC[C@@H]1[C@H](O1)C(=O)OC |

Canonical SMILES |

CCC1C(O1)C(=O)OC |

Synonyms |

D-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-, methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Methyl (S)-4,5-Epoxypentanoate

- Epoxide Position : The epoxide group is at the 4,5-position, making it a positional isomer of the target compound.

- Stereochemistry : The (S)-configuration at C4 contrasts with the (2S,3R) stereochemistry of the target compound, leading to divergent reactivity in enantioselective reactions.

- Synthesis: Synthesized via chemo-enzymatic routes from levoglucosenone, leveraging lipase-mediated resolution to achieve high enantiomeric excess .

- Applications : Used to synthesize (S)-Dairy Lactone, a flavoring agent, highlighting its utility in agrochemical and fragrance industries.

Methyl (2S,3S)-2-Isocyanato-3-methyl-pentanoate

- Functional Groups : Contains an isocyanato group (-NCO) instead of an epoxide, altering its reactivity toward nucleophiles.

- Stereochemistry : The (2S,3S)-configuration distinguishes it from the (2S,3R) target compound, impacting its chiral recognition in polymer or drug synthesis.

- Synthesis : Produced via multi-step processes involving isocyanate introduction, with industrial-scale capabilities reported by specialty chemical manufacturers .

Ethyl (S)-3-(Oxiran-2-yl)propanoate

- Epoxide Position: Features an oxirane (epoxide) ring at the 3-position of a propanoate backbone.

- Stereochemistry: (S)-configuration at C3 enables asymmetric ring-opening reactions, though its shorter carbon chain limits applications in long-chain lactone synthesis compared to pentanoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.